molecular formula C19H16O6 B1250611 Ochracenomicin A

Ochracenomicin A

Cat. No. B1250611
M. Wt: 340.3 g/mol
InChI Key: HRKDTQUJICJRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochracenomicin A is an angucycline antibiotic that is 3,4,4a,12b-tetrahydrotetraphene-1,7,12(2H)-trione substituted by hydroxy groups at positions 4a, 8 and 12b and a methyl group at position 3. It is isolated from the culture broth of Amycolatopsis sp.MJ950-89F4 and exhibits a broad spectrum of antibacterial potential. It has a role as an antibacterial agent. It is an angucycline antibiotic, a member of phenols, a member of p-quinones and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

Biodegradation in Food Products

Ochracenomicin A, identified as a mycotoxin, has been studied for its degradation capabilities in food products. A study found that filamentous fungi isolated from Portuguese grapes could degrade more than 80% of ochracenomicin A added to the culture medium. The most potent species for this degradation were black aspergilli, A. clavatus, A. ochraceus, A. versicolor, and A. wentii (Abrunhosa, Serra, & Venâncio, 2002).

Influence on Fungal Growth and Toxin Production

Research has also delved into how environmental factors like temperature and water activity influence the growth of fungi like Aspergillus ochraceus and the production of ochracenomicin A. For instance, a study on irradiated barley grain showed optimal conditions for growth and toxin production at specific humidity and temperature levels (Pardo, Marín, Sanchis, & Ramos, 2004).

Antifungal and Antitoxigenic Properties of Compounds

Another area of interest is the antifungal and antitoxigenic effects of certain compounds against fungi like Aspergillus ochraceus. A study revealed that cinnamaldehyde, derived from cinnamon, significantly inhibited the growth of A. ochraceus and affected the biosynthesis of ochracenomicin A at the transcriptional level (Wang et al., 2018).

Detection and Quantification Methods

Developing sensitive and selective methods for detecting ochracenomicin A is vital. A fluorescent aptasensor using carbon nanotubes for detection was found to be effective, demonstrating the importance of advanced techniques in toxin identification and quantification (Guo, Ren, Wang, & Wang, 2011).

Role in Fungal Virulence

The role of specific genes in fungal virulence and ochracenomicin A biosynthesis has been a subject of study. For instance, deletion of certain genes in Aspergillus ochraceus drastically reduced the production of ochracenomicin A, pointing to their crucial role in the toxin's biosynthesis (Wang et al., 2019).

properties

Product Name

Ochracenomicin A

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

4a,8,12b-trihydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C19H16O6/c1-9-7-13(21)19(25)15-11(5-6-18(19,24)8-9)16(22)14-10(17(15)23)3-2-4-12(14)20/h2-6,9,20,24-25H,7-8H2,1H3

InChI Key

HRKDTQUJICJRIH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2(C3=C(C=CC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O

synonyms

ochracenomicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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